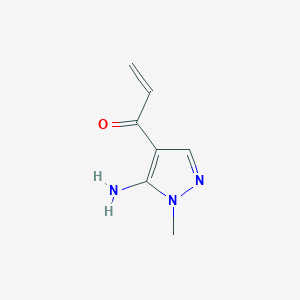
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- is a fluorinated organic compound characterized by its unique structure and properties. This compound is part of the larger family of fluorinated alkenes, which are known for their stability and reactivity. The presence of fluorine atoms significantly alters the chemical behavior of the molecule, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-butene with hexafluoropropylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as antimony pentachloride (SbCl5) or aluminum chloride (AlCl3) to facilitate the addition of fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity. The use of fluorinated solvents can also enhance the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the double bond into a single bond.
Substitution: Nucleophilic substitution reactions are possible, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of hexafluoro-2-butanone or hexafluoro-2-butanoic acid.
Reduction: Formation of 1,1,1,4,4,4-hexafluoro-2,3-dimethoxybutane.
Substitution: Formation of 2-butene derivatives with different substituents replacing the methoxy groups.
Scientific Research Applications
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, which can influence its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dichloro-, (E)-
- 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dibromo-, (E)-
- 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethyl-, (E)-
Uniqueness
Compared to its analogs, 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- is unique due to the presence of methoxy groups, which significantly influence its chemical reactivity and physical properties. The methoxy groups can participate in various chemical reactions, providing a versatile platform for further functionalization. Additionally, the compound’s high fluorine content imparts exceptional stability and resistance to degradation, making it valuable in applications requiring robust performance.
Properties
Molecular Formula |
C6H6F6O2 |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
(E)-1,1,1,4,4,4-hexafluoro-2,3-dimethoxybut-2-ene |
InChI |
InChI=1S/C6H6F6O2/c1-13-3(5(7,8)9)4(14-2)6(10,11)12/h1-2H3/b4-3+ |
InChI Key |
RPFSISQUSPIRRJ-ONEGZZNKSA-N |
Isomeric SMILES |
CO/C(=C(\C(F)(F)F)/OC)/C(F)(F)F |
Canonical SMILES |
COC(=C(C(F)(F)F)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


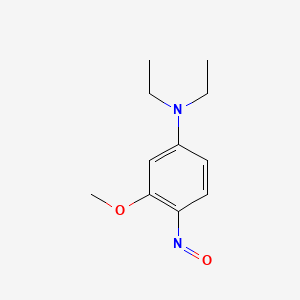
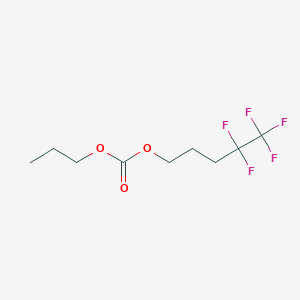
![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)
![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)



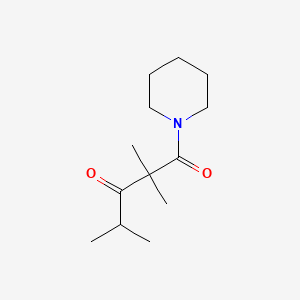
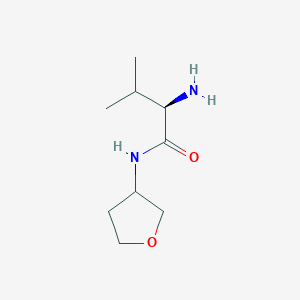
![(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine](/img/structure/B12089682.png)

![[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12089693.png)
